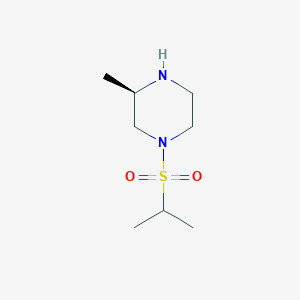

(3R)-3-methyl-1-(propane-2-sulfonyl)piperazine

描述

(3R)-3-methyl-1-(propane-2-sulfonyl)piperazine is a chiral piperazine derivative characterized by a propane-2-sulfonyl group at the 1-position and a methyl substituent at the 3R-configuration of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The sulfonyl group in this compound enhances metabolic stability and may influence solubility and target binding compared to other substituents .

属性

IUPAC Name |

(3R)-3-methyl-1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMVMGOFDATKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Stereochemical Control

- The chiral center at the 3-position of piperazine is typically introduced via asymmetric synthesis or chiral resolution methods.

- Starting from commercially available or synthetically accessible 3-substituted piperazine precursors, stereochemical purity is maintained by:

- Use of chiral auxiliaries or catalysts.

- Controlled reaction temperatures and times to avoid racemization.

Typical Reaction Conditions

- The piperazine ring can be constructed or modified using reductive amination or nucleophilic substitution reactions.

- Common reducing agents include lithium aluminum hydride or sodium triacetoxyborohydride, often in aprotic solvents like tetrahydrofuran or 1,2-dichloroethane.

- Bases such as triethylamine are used to neutralize acids formed during the reaction and to promote nucleophilicity of amines.

Introduction of the Propane-2-Sulfonyl Group

Sulfonylation Reaction

- The key step involves reacting the piperazine nitrogen with a sulfonyl chloride derivative, specifically propane-2-sulfonyl chloride.

- The reaction is typically carried out in a polar aprotic solvent such as methylene chloride or tetrahydrofuran.

- A base such as triethylamine is added to scavenge the hydrogen chloride generated and drive the reaction forward.

- Reaction temperatures are generally ambient (20–25°C), with stirring times ranging from several hours to overnight to ensure complete conversion.

Oxidation Steps (if applicable)

- If starting from a thioether intermediate, oxidation to the sulfone (propane-2-sulfonyl) may be required.

- Oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (MCPBA) can be employed.

- Reaction conditions involve mild temperatures (room temperature to reflux) and monitoring to avoid overoxidation or degradation.

Representative Reaction Sequence and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 3-methylpiperazine | Starting from piperazine derivative, introduce methyl group at 3-position using alkylation or reductive amination with stereochemical control | Use of chiral catalysts or auxiliaries recommended to maintain (3R) configuration |

| 2 | Sulfonylation | React 3-methylpiperazine with propane-2-sulfonyl chloride in presence of triethylamine in methylene chloride at ambient temperature | Stirring for 12–24 hours to ensure complete sulfonylation |

| 3 | Purification | Workup by aqueous washes (sodium bicarbonate, brine), drying, and crystallization or chromatography | Washing with toluene or similar solvents at low temperature to isolate pure product |

Detailed Research Findings and Optimization Notes

- Solvent choice is critical: polar aprotic solvents favor nucleophilic substitution and sulfonylation steps, improving yield and selectivity.

- Base selection : Triethylamine is preferred for its efficiency and ease of removal; alternatives include pyridine or dimethylaminopyridine depending on reaction scale and sensitivity.

- Temperature control : Maintaining ambient temperature avoids side reactions and racemization at the chiral center.

- Reaction time : Extended stirring (up to 24 hours) ensures complete conversion, especially in sulfonylation.

- Purification : Sequential aqueous washes with sodium bicarbonate and brine remove residual acids and bases; drying and crystallization yield high-purity final compound.

- Avoidance of toxic solvents : Recent improvements favor replacing pyridine with safer bases and solvents for industrial scalability.

Comparative Table of Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose | Advantages | Potential Issues |

|---|---|---|---|---|

| Methylation at C-3 | Alkyl halide or reductive amination, chiral catalyst | Introduce methyl group | Stereochemical control | Possible racemization |

| Sulfonylation | Propane-2-sulfonyl chloride, triethylamine, methylene chloride | Attach sulfonyl group | High selectivity, mild conditions | Hydrolysis of sulfonyl chloride |

| Oxidation (if needed) | Hydrogen peroxide/acetic acid or MCPBA | Oxidize thioether to sulfone | Mild, selective oxidation | Overoxidation, decomposition |

| Purification | Aqueous washes, crystallization | Remove impurities | High purity product | Loss of yield if not controlled |

化学反应分析

Types of Reactions

(3R)-3-methyl-1-(propane-2-sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

(3R)-3-methyl-1-(propane-2-sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications.

Industry: Used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (3R)-3-methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function and leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Substitution Patterns and Pharmacokinetic Properties

The propane-2-sulfonyl group distinguishes this compound from other piperazine derivatives. Key comparisons include:

Key Insight : The propane-2-sulfonyl group likely reduces metabolic degradation compared to N-aryl piperazines, which are prone to oxidation and deethylation . However, its solubility may be lower than ethylene-spaced analogues due to increased hydrophobicity.

Antiviral Activity

Piperazine derivatives with sulfonamide groups, such as compound 9l (tertiary sulfonamide), exhibit anti-norovirus activity with a therapeutic index of 18, attributed to the sulfonyl group’s electronic effects .

Opioid Receptor Antagonism

(3R)-3-methyl-4-(3-hydroxyphenyl)piperazine () shows nanomolar potency at μ, δ, and κ opioid receptors. Replacing the 4-hydroxyphenyl group with a propane-2-sulfonyl group may alter receptor affinity, as sulfonamides are bulkier and more electron-withdrawing than hydroxyl groups. This could reduce CNS penetration but improve selectivity for peripheral targets .

Anticancer Potential

Piperazine derivatives like β-elemene piperazine induce apoptosis in cancer cells via cytotoxic pathways . The propane-2-sulfonyl group may enhance DNA interaction or protease inhibition, though specific data are lacking.

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation . The propane-2-sulfonyl group in this compound is expected to resist these pathways, as sulfonamides are generally stable under oxidative conditions. In contrast, N-benzyl or N-aryl piperazines are metabolized via CYP450-mediated processes .

Stereochemical Considerations

The 3R-methyl configuration introduces chirality, which can significantly influence receptor binding. For example, in sigma receptor ligands, stereochemistry dictates subtype selectivity (σ1 vs. σ2) . The 3R-methyl group in the target compound may enforce a specific binding conformation, analogous to enantioselective D1/D2 dopamine receptor antagonists .

Structure-Activity Relationship (SAR) Insights

- Sulfonyl vs. Acyl Groups : Sulfonylation (as in compound 9l ) improves metabolic stability and target affinity compared to acylated derivatives .

- Chiral Centers : The 3R-methyl group may enhance selectivity, similar to opioid antagonists where stereochemistry dictates potency .

- Spacer Groups : Ethylene spacers improve solubility (e.g., 8ac), while direct attachment of bulky groups (e.g., N-phenyl) reduces it .

生物活性

(3R)-3-methyl-1-(propane-2-sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure :

- IUPAC Name : this compound

- CAS Number : 1604472-80-1

This compound features a piperazine ring with a methyl group at the 3-position and a propane-2-sulfonyl group at the 1-position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Protein Interaction : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing neurotransmission and exhibiting effects on mood and behavior.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: In Vitro Efficacy Against Cancer Cell Lines

In a study conducted on various cancer cell lines, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with similar compounds were made:

| Compound | Biological Activity |

|---|---|

| (3R)-3-(propane-2-sulfonyl)methylpiperidine | Moderate antimicrobial activity |

| 1-(propane-2-sulfonyl)piperazine | Limited anticancer activity |

The presence of both the methyl group and sulfonyl group in this compound enhances its biological activity compared to its analogs.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-methyl-1-(propane-2-sulfonyl)piperazine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the piperazine core. A common approach is reacting 3R-methylpiperazine with propane-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity. Intermediate steps may require protecting groups to preserve stereochemistry at the 3R position. Reaction progress is monitored using TLC and validated via NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural verification employs a combination of ¹H/¹³C NMR (to confirm sulfonyl group integration and stereochemistry), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve absolute stereochemistry). Elemental analysis ensures stoichiometric consistency. For example, the sulfonyl group’s characteristic downfield shift (~3.1–3.3 ppm in ¹H NMR) confirms successful substitution .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition studies (e.g., COX-1/COX-2 for antiplatelet activity, using fluorometric or colorimetric substrates).

- Receptor binding assays (e.g., serotonin receptor subtypes, via radioligand displacement).

- Cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells). Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How does stereochemistry at the 3R position influence biological activity, and how can this be mechanistically probed?

- Methodological Answer : The 3R-methyl group induces steric and electronic effects critical for target binding. Comparative studies with 3S enantiomers (synthesized via chiral resolution or asymmetric catalysis) reveal stereospecific activity. Techniques include:

- Molecular docking (to assess binding pocket compatibility; e.g., COX-1 active site).

- Circular dichroism (CD) or vibrational circular dichroism (VCD) to correlate conformation with activity.

- Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to evaluate stereochemical impact on ADME .

Q. How can contradictory data on toxicity and bioactivity (e.g., reduced activity despite low toxicity) be resolved?

- Methodological Answer : Such contradictions may arise from poor bioavailability or off-target effects. Strategies include:

- Prodrug design (e.g., esterification of the sulfonyl group to enhance membrane permeability).

- Formulation optimization (e.g., β-cyclodextran encapsulation to improve solubility without structural modification).

- Transcriptomic profiling (RNA-seq) to identify unintended pathways affected by the compound .

Q. What computational tools are effective for predicting the antiplatelet activity of sulfonyl-piperazine derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., sulfonyl group’s electron-withdrawing effect), while molecular dynamics (MD) simulations model interactions with platelet aggregation targets (e.g., PAR-1 receptor). QSAR models trained on antiplatelet IC₅₀ data from analogs (e.g., arylpiperazines) predict activity cliffs and guide structural modifications .

Q. What strategies optimize the balance between metabolic stability and target affinity in sulfonyl-piperazine analogs?

- Methodological Answer :

- Isosteric replacement : Swapping the propane-sulfonyl group with bioisosteres (e.g., thiadiazole-sulfonamide) to resist CYP450 oxidation.

- Deuterium incorporation at metabolically labile sites (e.g., methyl groups) to slow clearance.

- Metabolite identification (via LC-MS/MS in hepatocytes) to pinpoint instability hotspots .

Q. How can structural analogs of this compound inform SAR for serotonin receptor modulation?

- Methodological Answer : Compare binding affinities of analogs with varying substituents (e.g., 3-chlorophenyl vs. trifluoromethoxy groups). Use radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays to quantify efficacy (agonist/antagonist). Docking into cryo-EM-resolved receptor structures identifies key interactions (e.g., hydrogen bonding with Ser159) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。